molecular formula C17H24N2O4 B2620495 N'-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]ETHANEDIAMIDE CAS No. 1428362-60-0

N'-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]ETHANEDIAMIDE

Cat. No.: B2620495
CAS No.: 1428362-60-0
M. Wt: 320.389
InChI Key: QLSLUKSJXPYYEV-UHFFFAOYSA-N
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Description

N’-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]ETHANEDIAMIDE is a complex organic compound that features both cyclohexene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]ETHANEDIAMIDE typically involves multiple steps. One common approach is to start with the preparation of the cyclohexene and furan intermediates, followed by their coupling through a series of reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]ETHANEDIAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone derivatives, while reduction could lead to the formation of simpler hydrocarbon structures.

Scientific Research Applications

N’-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]ETHANEDIAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which N’-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]ETHANEDIAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N- [2- (1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
  • 2-(1-Cyclohexenyl)ethylamine

Uniqueness

N’-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]ETHANEDIAMIDE is unique due to its combination of cyclohexene and furan rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[3-(furan-3-yl)-3-hydroxypropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c20-15(14-8-11-23-12-14)7-10-19-17(22)16(21)18-9-6-13-4-2-1-3-5-13/h4,8,11-12,15,20H,1-3,5-7,9-10H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSLUKSJXPYYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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